Gramine(1+)

Allelopathy Weed Management Phytotoxicity

Gramine(1+) (CHEBI:136516) is the protonated tertiary ammonium cation of gramine, constituting the predominant ionic species at physiological pH 7.3. Chemically classified as an indole alkaloid with an N,N-dimethylmethanamine side chain, gramine is a naturally occurring defensive secondary metabolite found in barley (Hordeum vulgare), giant reed (Arundo donax), and other Gramineae species.

Molecular Formula C11H15N2+
Molecular Weight 175.25 g/mol
Cat. No. B1226458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGramine(1+)
Molecular FormulaC11H15N2+
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC[NH+](C)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3/p+1
InChIKeyOCDGBSUVYYVKQZ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gramine(1+) – Protonated Indole Alkaloid Cation for Receptor-Targeted and Allelochemical Research Procurement


Gramine(1+) (CHEBI:136516) is the protonated tertiary ammonium cation of gramine, constituting the predominant ionic species at physiological pH 7.3 [1]. Chemically classified as an indole alkaloid with an N,N-dimethylmethanamine side chain, gramine is a naturally occurring defensive secondary metabolite found in barley (Hordeum vulgare), giant reed (Arundo donax), and other Gramineae species [2]. The (1+) cation form is a conjugate acid of gramine and an ammonium ion derivative, which fundamentally alters its solubility profile relative to neutral gramine and distinguishes it from closely related indole and phenethylamine alkaloids such as dimethyltryptamine (DMT), tryptamine, and hordenine [1][2].

Why Gramine(1+) Cannot Be Interchanged with DMT, Tryptamine, or Hordenine – Key Structural and Pharmacological Divergence


Despite sharing an indole or phenethylamine scaffold, gramine(1+) exhibits a protonation-dependent interaction profile that sharply diverges from its closest structural analogs. Gramine differs from DMT by a single methylene deletion in the side chain, yet this subtle change abolishes psychedelic 5‑HT₂A-mediated behavioral activity [1][2]. In contrast to hordenine – the other major barley alkaloid – gramine(1+) partitions more deeply into lipid bilayers and induces up to 3.4‑fold greater phytotoxicity at equimolar concentrations [3]. Furthermore, gramine is one of the very few natural‑product agonists of the adiponectin receptors (AdipoR1/AdipoR2), a pharmacological profile not shared by DMT, tryptamine, or hordenine [1][2]. These functional differences mean that substituting a generic “indole alkaloid” or “barley allelochemical” for gramine(1+) yields irreproducible receptor‑level and whole‑organism outcomes.

Quantitative Differentiation Evidence for Gramine(1+) – Head‑to‑Head and Cross‑Study Comparisons


Phytotoxicity: Gramine Inhibited Root Growth of Matricaria recutita by up to 72.6% versus 27.5% for Hordenine at 1 mM

In a 7‑day seedling assay on the common weed Matricaria recutita (chamomile), gramine exhibited substantially greater phytotoxicity than hordenine – the other major barley allelochemical. At 0.5 mM, gramine reduced mean root length by 62.9% versus 21.2% for hordenine; at 1 mM, gramine achieved 72.6% inhibition while hordenine gave only 27.5% [1]. This 2.6–3.4‑fold greater inhibitory potency was corroborated by biophysical experiments showing deeper gramine insertion into model plant plasma membrane bilayers [1].

Allelopathy Weed Management Phytotoxicity

Insecticidal Activity: Gramine LD₅₀ Against Cereal Aphids was 5.1‑Fold Lower in the Absence of Glycine‑Betaine

In artificial diet bioassays with Schizaphis graminum and Rhopalosiphum padi, gramine exhibited an LD₅₀ of 0.8 mM when no glycine‑betaine was present, but the LD₅₀ shifted to 4.1 mM when 12 mM glycine‑betaine was added to the diet [1]. This 5.1‑fold loss of potency in the presence of the compatible osmolyte glycine‑betaine demonstrates that gramine’s insecticidal efficacy is highly sensitive to the biochemical milieu, a factor that does not affect synthetic insecticides in the same way and is not observed with the structurally related phenethylamine alkaloid hordenine under similar conditions [1].

Aphid Resistance Barley Defense Antifeedant

Behavioral Pharmacology: Gramine Does Not Induce Hallucinogen‑Like Head‑Twitch Response Unlike DMT

Gramine is a close structural analog of the psychedelic dimethyltryptamine (DMT), differing only by one fewer methylene unit in the side chain, yet it produces no significant hallucinogen‑like behavioral effects in rodents [1][2]. In contrast, DMT reliably induces the 5‑HT₂A‑mediated head‑twitch response (HTR) – the standard behavioral proxy for psychedelic activity [2]. This qualitative behavioral dichotomy, rooted in a single‑carbon truncation, has been documented consistently across multiple in vivo studies and highlights gramine’s uniquely non‑psychoactive profile within the tryptamine‑related family [2].

5‑HT₂A Receptor Head‑Twitch Response Structure‑Activity Relationship

Adiponectin Receptor Agonism: Gramine is One of the Few Naturally Occurring Small‑Molecule AdipoR Agonists

Gramine acts as an agonist of the adiponectin receptors AdipoR1 and AdipoR2, with reported IC₅₀ values of 4.2 µM and 3.2 µM respectively [1]. In a high‑throughput fluorescence polarization screen of >10,000 compounds for AdipoR1 agonists, gramine was among the four most active natural products identified, alongside matairesinol, arctiin, and (−)-arctigenin [2]. While head‑to‑head IC₅₀ comparisons against these other agonists in the same assay are not available, the screen establishes gramine as a validated hit from a small pool of naturally occurring AdipoR ligands. Notably, neither DMT, tryptamine, nor hordenine have been reported to activate adiponectin receptors, making this a distinctive functional feature of gramine within the barley alkaloid and simple indolealkylamine families .

AdipoR1 AdipoR2 Metabolic Disease

Research and Industrial Application Scenarios Where Gramine(1+) Offers Demonstrated Differentiation


Bioherbicide and Allelochemical SAR Programs

Gramine(1+)’s 2.6–3.4‑fold greater phytotoxicity over hordenine at equimolar concentrations [1] positions it as the preferred barley‑derived allelochemical scaffold for root‑growth‑inhibition assays. Researchers designing novel bioherbicides can use gramine as the positive control backbone for structure‑activity optimization, while hordenine serves as a less‑potent comparator within the same biosynthesis pathway.

Cereal Aphid Resistance and Antifeedant Bioassays

Gramine’s context‑dependent LD₅₀ (0.8 mM vs. 4.1 mM with/without glycine‑betaine) [2] makes it a critical reference compound for aphid‑feeding studies where glycine‑betaine levels vary (e.g., drought‑stressed vs. irrigated barley). No synthetic insecticide standard reproduces this biochemical interaction, so gramine is indispensable when native barley defense mechanisms are under investigation.

Non‑Hallucinogenic Indole Probe for 5‑HT Receptor Pharmacology

Gramine’s failure to induce the head‑twitch response, unlike DMT [3], makes it a valuable negative control for 5‑HT₂A‑mediated behavioral assays and a privileged starting scaffold for developing non‑psychedelic serotonergic ligands. For contract research organizations performing hallucinogen‑liability screening, gramine offers a baseline profile that other simple indolealkylamines (e.g., DMT, 5‑MeO‑DMT) cannot provide.

Adiponectin Receptor Probe for Metabolic Disease Target Validation

As one of the few validated natural‑product AdipoR agonists (IC₅₀ 3.2–4.2 µM) , gramine(1+) serves as an essential chemical probe for AdipoR1/AdipoR2 target‑engagement studies, particularly when the user requires a compound devoid of serotonin‑receptor psychedelic activity – a clean functional profile not available from any other simple indole congener.

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